N-Benzyl-N-methylsulfamoyl fluoride
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Overview
Description
N-Benzyl-N-methylsulfamoyl fluoride is a chemical compound with the molecular formula C₈H₁₀FNO₂S and a molecular weight of 203.24 g/mol . It is characterized by the presence of a benzyl group, a methyl group, and a sulfamoyl fluoride functional group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methylsulfamoyl fluoride typically involves the reaction of benzylamine with methylsulfonyl fluoride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and a base such as triethylamine is often used to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methylsulfamoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonyl fluorides .
Scientific Research Applications
N-Benzyl-N-methylsulfamoyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzyl-N-methylsulfamoyl fluoride involves its interaction with molecular targets such as enzymes. The sulfamoyl fluoride group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction is particularly significant in the inhibition of serine proteases, where the compound forms a stable complex with the enzyme, preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methylsulfonamide: Similar structure but lacks the fluoride group.
N-Benzyl-N-methylsulfonyl chloride: Contains a chloride group instead of fluoride.
N-Benzyl-N-methylsulfonyl bromide: Contains a bromide group instead of fluoride.
Uniqueness
N-Benzyl-N-methylsulfamoyl fluoride is unique due to the presence of the sulfamoyl fluoride group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in applications requiring selective enzyme inhibition and specific chemical transformations .
Properties
Molecular Formula |
C8H10FNO2S |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-benzyl-N-methylsulfamoyl fluoride |
InChI |
InChI=1S/C8H10FNO2S/c1-10(13(9,11)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
AVBMEXKUUORNHA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)F |
Origin of Product |
United States |
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